Metosulam

Catalog No.
S603459
CAS No.
139528-85-1
M.F
C14H13Cl2N5O4S
M. Wt
418.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metosulam

CAS Number

139528-85-1

Product Name

Metosulam

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Molecular Formula

C14H13Cl2N5O4S

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)14-18-13-17-9(24-2)6-10(25-3)21(13)19-14/h4-6,20H,1-3H3

InChI Key

VGHPMIFEKOFHHQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl

solubility

4.78e-04 M
0.2 mg/mL at 20 °C

Synonyms

metosulam, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-1,2,4-triazolo-(1,5a)-pyrimidine-2-sulfonamide

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl

The exact mass of the compound Metosulam is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.78e-04 m0.2 mg/ml at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Metosulam is a highly potent triazolopyrimidine sulfonanilide herbicide and analytical reference standard, functioning primarily as an acetolactate synthase (ALS) inhibitor [1]. In industrial and agricultural procurement, it is sourced as a technical-grade active ingredient for broadleaf weed management in cereal crops, or as a high-purity analytical standard for multi-residue pesticide screening [2]. Key baseline properties dictating its handling and formulation include its weak acid nature (pKa ~4.8), low vapor pressure, and pH-dependent aqueous solubility, which necessitates specific suspension concentrate (SC) formulation strategies compared to more soluble analogs [1].

Substituting Metosulam with other in-class triazolopyrimidine ALS inhibitors, such as florasulam or flumetsulam, fundamentally alters both application-specific residual efficacy and analytical matrix-matching [1]. Metosulam exhibits a moderate soil half-life that provides extended pre- and post-emergence residual control, whereas florasulam degrades rapidly, failing to offer the same residual protection window [2]. Furthermore, Metosulam's distinct pH-solubility profile and its order-of-magnitude higher target-site binding affinity mean that substituting it during formulation development or enzymatic screening will result in inaccurate recovery calibrations, altered leaching profiles, and compromised field performance[3].

Enzymatic Binding Affinity: Metosulam vs. Florasulam

Metosulam demonstrates an exceptionally high binding affinity for acetolactate synthase (ALS), significantly outperforming closely related triazolopyrimidines in target-site inhibition assays. In vitro testing on susceptible biotypes reveals that Metosulam achieves an IC50 of 4.41 × 10^-10 M, whereas florasulam requires 3.43 × 10^-9 M to achieve the same inhibition [1]. This ~7.7-fold increase in potency justifies the procurement of Metosulam for ultra-low-dose applications and high-sensitivity enzymatic modeling.

Evidence DimensionAcetolactate synthase (ALS) IC50
Target Compound Data4.41 × 10^-10 M
Comparator Or BaselineFlorasulam: 3.43 × 10^-9 M
Quantified Difference~7.7-fold higher target-site potency for Metosulam
ConditionsIn vitro ALS inhibition assay on susceptible Poa annua biotype

Drives the selection of Metosulam for ultra-low-dose formulation development and precise high-affinity enzyme binding studies.

Residual Efficacy: Soil Degradation Half-Life

For agricultural applications requiring sustained weed control, the soil persistence of the active ingredient is a primary selection criterion. Metosulam provides a moderate field degradation half-life (DT50) of 6 to 47 days, allowing for extended residual activity [1]. In stark contrast, florasulam dissipates rapidly with a DT50 of only 1.0 to 8.5 days at 20–25 °C [2]. This substantial difference in environmental persistence makes Metosulam the necessary choice when formulating products designed for prolonged pre- and post-emergence protection.

Evidence DimensionSoil degradation half-life (DT50)
Target Compound Data6 to 47 days (average ~25 days)
Comparator Or BaselineFlorasulam: 1.0 to 8.5 days
Quantified DifferenceMetosulam persists roughly 3 to 6 times longer in soil
ConditionsField and laboratory soil degradation studies at 20-25 °C

Critical for agricultural procurement where extended residual broadleaf weed control is required over rapid-dissipation alternatives.

Formulation Compatibility: Aqueous Solubility at Neutral pH

The physical chemistry of triazolopyrimidines heavily dictates their processability into suspension concentrates (SC). At a neutral pH (7.0–7.5), Metosulam exhibits a low aqueous solubility of 0.2 g/L[1]. Florasulam, however, is highly soluble under similar conditions, reaching 6.36 g/L at pH 7.0 [2]. This >30-fold difference in solubility means that formulation surfactants, milling processes, and tank-mix compatibilities optimized for florasulam cannot be generically applied to Metosulam.

Evidence DimensionWater solubility at neutral pH
Target Compound Data0.2 g/L (at pH 7.5)
Comparator Or BaselineFlorasulam: 6.36 g/L (at pH 7.0)
Quantified DifferenceMetosulam is >30 times less soluble in neutral aqueous environments
ConditionsAqueous solubility testing at 20 °C

Dictates the choice of suspension concentrate (SC) formulation surfactants and influences leaching profiles in wet soil conditions.

Analytical Reliability: Matrix-Matched LC-MS/MS Recovery

When procured as an analytical reference standard, Metosulam demonstrates exceptional stability and recovery in complex, high-protein/lipid matrices. Using QuEChERS extraction coupled with LC-MS/MS on soybean matrices, Metosulam achieved a 102.7% recovery rate with a relative standard deviation (RSD) of only 7.44% [1]. This performance sits well within stringent international validation criteria (70-120% recovery, <20% RSD), proving its reliability as a quantitative benchmark compared to more labile sulfonylurea herbicides.

Evidence DimensionLC-MS/MS analytical recovery rate
Target Compound Data102.7% recovery (7.44% RSD)
Comparator Or BaselineStandard validation baseline: 70-120% recovery, <20% RSD
Quantified DifferenceHighly precise matrix-matched recovery with single-digit RSD
ConditionsQuEChERS extraction in soybean matrix analyzed via Triple Quadrupole LC/MS/MS

Ensures reliable quantitative calibration for food safety testing and multi-residue pesticide export screening.

Suspension Concentrate (SC) Formulation Development

Due to its low aqueous solubility (0.2 g/L at pH 7.5) and moderate soil persistence, Metosulam is highly suited for the development of stable suspension concentrates (SC). Unlike highly soluble analogs like florasulam, Metosulam SC formulations provide extended residual broadleaf control in cereals without excessive leaching [1].

Multi-Residue Analytical Benchmarking

Metosulam's excellent recovery profile (102.7% in complex matrices) makes it an ideal analytical reference standard for LC-MS/MS workflows. Laboratories conducting QuEChERS-based food safety screening prioritize high-purity Metosulam to ensure accurate quantification of triazolopyrimidine residues in agricultural exports [2].

Target-Site Resistance Modeling and Enzyme Assays

With its sub-nanomolar binding affinity (IC50 of 4.41 × 10^-10 M), Metosulam is an optimal probe for in vitro acetolactate synthase (ALS) inhibition studies. Researchers utilize it to benchmark target-site cross-resistance mutations (e.g., Ala-205-Phe) in problematic weed biotypes, where its extreme potency provides a clearer differentiation of resistance factors than weaker in-class alternatives[3].

Physical Description

Solid

XLogP3

3.2

LogP

3.08 (LogP)
3.08

Melting Point

211.0 °C
224-226°C

UNII

38SY84A64X

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

139528-85-1

Wikipedia

Metosulam

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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